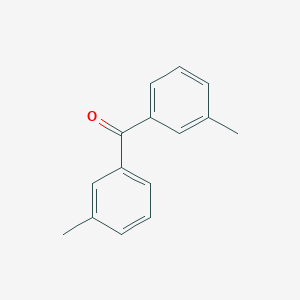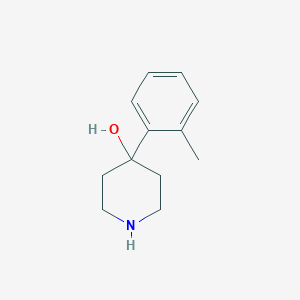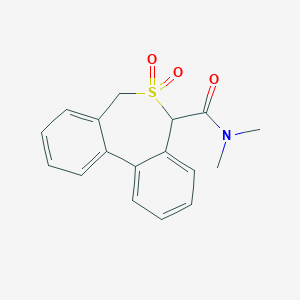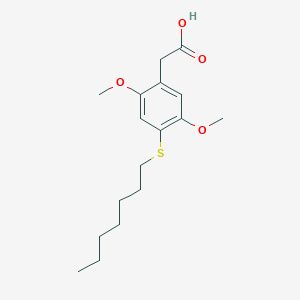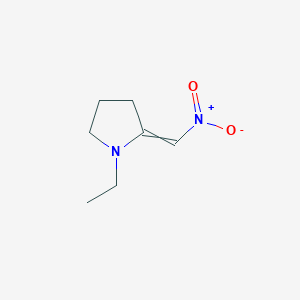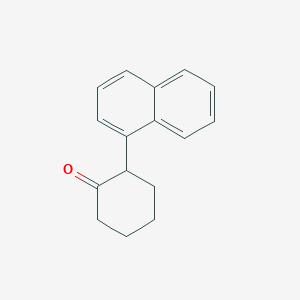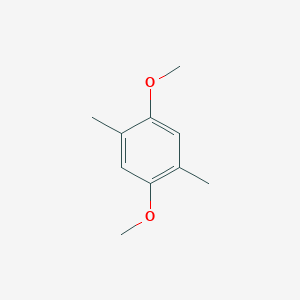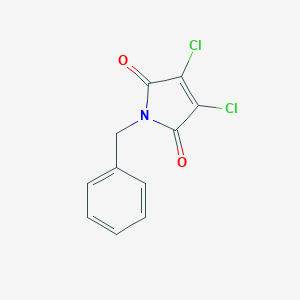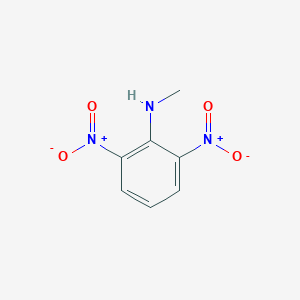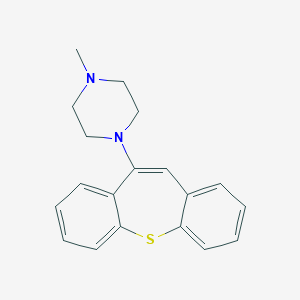
10-(4-Methylpiperazino)dibenzo(b,f)thiepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-Methylpiperazino)dibenzo(b,f)thiepin, also known as maprotiline, is an antidepressant drug that belongs to the class of tetracyclic compounds. It was first synthesized in the late 1960s and has been used clinically to treat depression and anxiety disorders. The drug acts by inhibiting the reuptake of norepinephrine and serotonin, which are neurotransmitters that play an important role in regulating mood, sleep, and appetite.
Mechanism Of Action
The mechanism of action of 10-(4-Methylpiperazino)dibenzo(b,f)thiepin involves the inhibition of the reuptake of norepinephrine and serotonin in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their activity and improves mood, sleep, and appetite. Maprotiline also has some affinity for other receptors such as histamine and muscarinic receptors, which may contribute to its therapeutic effects.
Biochemical And Physiological Effects
Maprotiline has been shown to have a number of biochemical and physiological effects on the body. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays an important role in neuroplasticity and neuronal survival. Maprotiline has also been shown to decrease the levels of pro-inflammatory cytokines, which are molecules that contribute to inflammation and oxidative stress.
Advantages And Limitations For Lab Experiments
Maprotiline has some advantages and limitations for lab experiments. One advantage is that it has a well-established mechanism of action and has been extensively studied in animal models and clinical trials. This makes it a useful tool for investigating the neurobiological basis of depression and anxiety disorders. However, one limitation is that it has a relatively narrow therapeutic window and can cause side effects such as sedation, dry mouth, and constipation. This can make it difficult to use in certain experimental paradigms.
Future Directions
There are several future directions for research on 10-(4-Methylpiperazino)dibenzo(b,f)thiepin. One direction is to investigate its potential use in combination with other drugs to treat more severe forms of depression and anxiety disorders. Another direction is to explore its effects on other neurotransmitter systems such as dopamine and glutamate. Finally, there is a need to develop new and more selective compounds that target specific subtypes of norepinephrine and serotonin receptors to improve the efficacy and tolerability of antidepressant drugs.
Synthesis Methods
The synthesis of 10-(4-Methylpiperazino)dibenzo(b,f)thiepin involves the reaction of 2-chlorodibenzo(b,f)thiepin with 4-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product. The synthesis of 10-(4-Methylpiperazino)dibenzo(b,f)thiepin is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity and yield of the final product.
Scientific Research Applications
Maprotiline has been extensively studied for its antidepressant properties and its mechanism of action. It has been shown to be effective in treating major depressive disorder, dysthymia, and anxiety disorders. In addition, 10-(4-Methylpiperazino)dibenzo(b,f)thiepin has been used in combination with other drugs to treat more severe forms of depression.
properties
CAS RN |
22012-13-1 |
|---|---|
Product Name |
10-(4-Methylpiperazino)dibenzo(b,f)thiepin |
Molecular Formula |
C19H20N2S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-benzo[b][1]benzothiepin-5-yl-4-methylpiperazine |
InChI |
InChI=1S/C19H20N2S/c1-20-10-12-21(13-11-20)17-14-15-6-2-4-8-18(15)22-19-9-5-3-7-16(17)19/h2-9,14H,10-13H2,1H3 |
InChI Key |
DZFJHCPPSOWCCB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3SC4=CC=CC=C42 |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3SC4=CC=CC=C42 |
Other CAS RN |
22012-13-1 |
synonyms |
10-(4-methylpiperazino)dibenzo(b,f)thiepin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



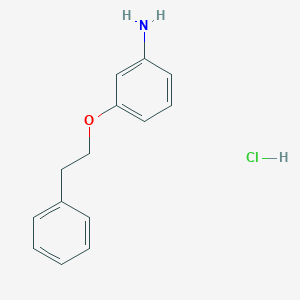

![[Bis(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B188696.png)
